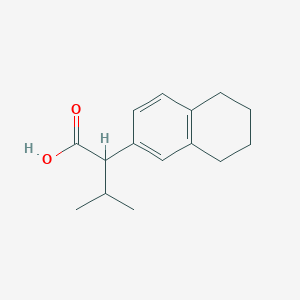
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid, also known as TTA, is a synthetic compound that has been extensively studied in recent years due to its potential therapeutic properties. TTA is a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Aplicaciones Científicas De Investigación
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has been widely used as a research tool to investigate the role of PPARδ in various physiological processes. For example, 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes, and to reduce inflammation in models of inflammatory bowel disease and atherosclerosis. 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has also been studied for its potential anti-cancer properties, as PPARδ activation has been shown to inhibit tumor growth and promote apoptosis in several types of cancer cells.
Mecanismo De Acción
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid binds selectively to PPARδ and induces a conformational change that allows it to recruit co-activator proteins and activate target genes. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose metabolism, as well as the downregulation of genes involved in inflammation and lipid synthesis.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid treatment can lead to increased energy expenditure, improved lipid and glucose metabolism, and reduced inflammation in animal models. 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has also been shown to improve exercise performance and muscle function in mice, possibly through its effects on mitochondrial biogenesis and oxidative metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid is a useful tool for studying the role of PPARδ in various physiological processes, as it is a selective and potent agonist for this receptor. However, 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has some limitations as a research tool, including its relatively low solubility in water and its potential off-target effects at high concentrations.
Direcciones Futuras
Future research on 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid could focus on its potential therapeutic applications in various disease states, including type 2 diabetes, inflammatory bowel disease, and cancer. Additionally, further studies could investigate the molecular mechanisms underlying 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid's effects on energy metabolism and exercise performance, as well as its potential side effects and toxicity in vivo. Finally, the development of more potent and selective PPARδ agonists could lead to the discovery of new therapeutic targets and treatments for metabolic and inflammatory diseases.
Métodos De Síntesis
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid can be synthesized using a multi-step process that involves the reaction of 2-naphthaldehyde with methyl acetoacetate, followed by a Grignard reaction with 2-bromoethanol and subsequent acid-catalyzed cyclization. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Propiedades
Nombre del producto |
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
3-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid |
InChI |
InChI=1S/C15H20O2/c1-10(2)14(15(16)17)13-8-7-11-5-3-4-6-12(11)9-13/h7-10,14H,3-6H2,1-2H3,(H,16,17) |
Clave InChI |
POSQUAUQQCPXQW-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=CC2=C(CCCC2)C=C1)C(=O)O |
SMILES canónico |
CC(C)C(C1=CC2=C(CCCC2)C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B253803.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B253805.png)
![2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B253806.png)


![2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide](/img/structure/B253814.png)
![2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B253815.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B253818.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253819.png)
![N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253820.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B253821.png)
![6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253823.png)

![2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B253829.png)